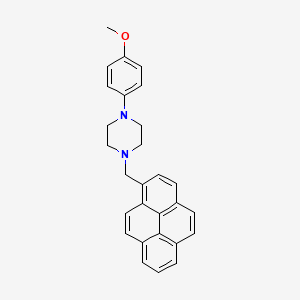![molecular formula C16H22ClNO5 B5196465 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5196465.png)
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Mécanisme D'action
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate reduces the excitotoxicity and oxidative stress associated with excessive glutamate release. This mechanism of action has been implicated in the neuroprotective effects of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate in animal models of neurological disorders.
Biochemical and Physiological Effects:
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. In addition, 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate has been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the pathogenesis of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate is that it is a highly selective antagonist of the NMDA receptor, which allows for precise modulation of glutamate neurotransmission. However, one limitation of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate is that it has poor bioavailability and a short half-life, which can make dosing and administration challenging in animal models.
Orientations Futures
There are several future directions for research on 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate. One area of interest is the development of novel 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the potential therapeutic applications of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate in other neurological disorders such as traumatic brain injury and stroke. Additionally, the role of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate in modulating neuroinflammation and the gut-brain axis is an area of emerging research.
Méthodes De Synthèse
The synthesis of 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate involves the reaction of 1-pyrrolidinepropanol with 2-chloro-4-methylphenol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with oxalic acid to form 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate oxalate. This method has been optimized to produce high yields of pure 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate oxalate.
Applications De Recherche Scientifique
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate has been investigated as a potential treatment for schizophrenia due to its ability to modulate glutamate neurotransmission, which is disrupted in this disorder. Furthermore, 1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine oxalate has been shown to have antidepressant effects in animal models of depression.
Propriétés
IUPAC Name |
1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.C2H2O4/c1-12-5-6-14(13(15)11-12)17-10-4-9-16-7-2-3-8-16;3-1(4)2(5)6/h5-6,11H,2-4,7-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFMMDRFAMTXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCC2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196383.png)
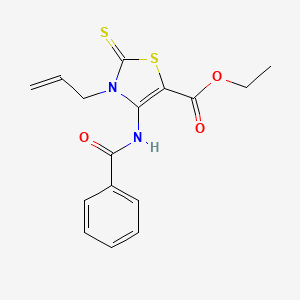
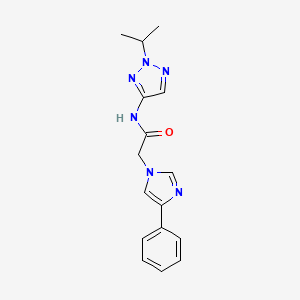
![1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5196398.png)
![1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5196401.png)
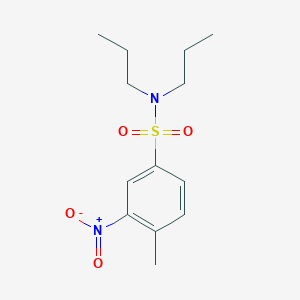
![methyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5196416.png)
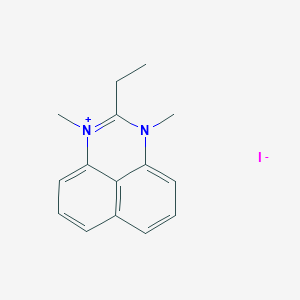
![N-ethyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5196432.png)
![1-[5-(4-iodophenoxy)pentyl]pyrrolidine](/img/structure/B5196433.png)
![3-[4-(4-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5196458.png)
![2-{[(4-ethoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5196467.png)
![ethyl 2-(benzoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5196475.png)
